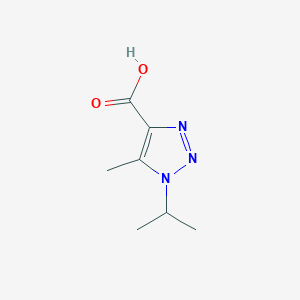

5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Table 1: Structural Comparison of Selected Triazole Carboxylic Acids

Key differences arise from substituent steric and electronic effects:

- Steric Influence : Bulky isopropyl groups increase torsional strain compared to phenyl or benzyl substituents, slightly enlarging the dihedral angle.

- Hydrogen Bond Strength : Electron-withdrawing substituents (e.g., phenyl) shorten O–H⋯O bonds (2.58–2.61 Å) versus alkyl-substituted derivatives (2.62 Å).

- Crystal Packing : Linear alkyl chains (e.g., isopropyl) promote layered stacking via van der Waals interactions, whereas aromatic substituents favor π–π stacking.

The triazole ring’s ability to act as both hydrogen bond donor (via C–H groups) and metal-chelating agent further differentiates its reactivity from non-triazole carboxylic acids. For example, in catalytic applications, the N2 and N3 atoms coordinate transition metals more effectively than imidazole or pyridine analogues.

Properties

IUPAC Name |

5-methyl-1-propan-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4(2)10-5(3)6(7(11)12)8-9-10/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMMOQOTJHPFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250809-02-9 | |

| Record name | 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, supported by data tables and case studies from recent research.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported for its synthesis, often yielding high purity and yield percentages.

Characterization Techniques

Characterization of the synthesized compound is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure.

- Mass Spectrometry (MS) : Confirms the molecular weight and structure.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.6 | 31.25 |

| Escherichia coli | 31.25 | 62.5 |

| Pseudomonas aeruginosa | 62.5 | 125 |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate that the compound has stronger antibacterial activity compared to standard antibiotics like oxytetracycline .

Antifungal Activity

The compound also exhibits antifungal properties. In vitro studies have shown effectiveness against various fungi, with MIC values ranging from 10 to 50 µg/mL depending on the fungal strain tested.

Anticancer Activity

Research has indicated that derivatives of triazole compounds can inhibit cancer cell proliferation. For instance, studies on breast cancer cell lines have shown that certain triazole derivatives can induce apoptosis and inhibit cell growth at concentrations as low as 20 µM .

Study on Antimicrobial Properties

A study published in MDPI assessed the antibacterial activity of several triazole derivatives including this compound against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with a phenyl group showed a predominant MIC of 15.6 µg/mL against Staphylococcus aureus .

Anticancer Research

Another investigation focused on the anticancer potential of this compound in vitro against human breast cancer cells (MCF-7). The study revealed that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

4. Conclusion

This compound demonstrates promising biological activities across various domains including antimicrobial and anticancer effects. Its synthesis is well-established with effective characterization methods confirming its structure and purity. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. Various synthetic routes have been reported, often yielding high purity levels.

Characterization Techniques

Characterization is crucial for confirming the identity and purity of the compound. Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.6 | 31.25 |

| Escherichia coli | 31.25 | 62.5 |

| Pseudomonas aeruginosa | 62.5 | 125 |

The compound shows stronger antibacterial activity compared to standard antibiotics like oxytetracycline.

Antifungal Activity

In vitro studies indicate that the compound also possesses antifungal properties, with MIC values ranging from 10 to 50 µg/mL against different fungal strains.

Anticancer Activity

Research into the anticancer potential of triazole derivatives has shown promising results. For example:

- Studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound led to significant reductions in cell viability at concentrations as low as 20 µM.

This suggests potential therapeutic applications in cancer treatment.

Study on Antimicrobial Properties

A study published in MDPI assessed the antibacterial activity of several triazole derivatives, including this compound, against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with a phenyl group demonstrated a predominant MIC of 15.6 µg/mL against Staphylococcus aureus .

Anticancer Research

Another investigation focused on the anticancer effects of this compound against human breast cancer cells (MCF-7). The study showed that treatment resulted in significant apoptosis induction and inhibition of cell growth, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Structural and Functional Variations

The physicochemical and biological properties of triazole-4-carboxylic acids are highly dependent on substituents at positions 1 and 5. Key analogs include:

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., formyl) enhance tautomerism and reactivity, enabling cyclization into fused heterocycles . Bulky aryl groups (e.g., quinolin-8-yl) may sterically hinder coordination but improve lipophilicity for biological applications . Pyridyl and thiazolyl substituents facilitate metal coordination and intermolecular interactions, critical for luminescent materials .

Tautomerism and Reactivity

The presence of ortho-formyl or hydroxyl groups in triazole derivatives drives ring-chain tautomerism. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists predominantly as a cyclic hemiacetal (6-hydroxy-1,6-dihydro-4H-furotriazol-4-one) in solution, enabling unique reactivity in heterocyclic synthesis . In contrast, 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid lacks such tautomerism due to its methyl substituent, favoring stability in coordination chemistry applications .

Coordination Chemistry

Triazole-4-carboxylic acids are versatile ligands for metal complexes:

- Mn(II) Complexes: 5-Methyl-1-(pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid forms mononuclear Mn(II) complexes with hydrogen-bonded 3D networks, highlighting its role in supramolecular assembly .

- Cd(II) Polymers: Positional isomerism in ligands (e.g., L1 vs. L2) dictates structural diversity; L2 forms extended frameworks, whereas L1 yields discrete complexes .

Q & A

Q. How is it utilized in multi-step syntheses of complex heterocycles?

- Methodological Answer : The carboxylic acid group enables amide coupling (EDC/HOBt) to generate prodrugs or peptide conjugates. Click chemistry with azides/alkynes extends the triazole core. For example, thioamide derivatives are synthesized via carbothioylation, as shown in pyrazole-triazole hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.